molecular formula C23H27N5O2 B10998258 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10998258
M. Wt: 405.5 g/mol
InChI Key: VYXMQRQIXKTRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine derivative and carboxylic acid derivative.

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its combination of an indole moiety, a piperazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C23H27N5O2/c29-22(24-11-10-18-16-25-21-9-5-4-8-20(18)21)17-26-23(30)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-9,16,25H,10-15,17H2,(H,24,29)(H,26,30)

InChI Key

VYXMQRQIXKTRAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.